Home > Products > Screening Compounds P129552 > N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide
N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide -

N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide

Catalog Number: EVT-4725066
CAS Number:
Molecular Formula: C23H21N3O3
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide

  • Compound Description: This compound was synthesized and evaluated as a potential antifungal agent. [] It features a 1,3-benzodioxole group, a hydrazine carboxamide moiety, and an imidazole ring connected through a propylidene linker.

N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine

  • Compound Description: This compound was synthesized as a precursor for potential antifungal agents. [] It features a 1,3-benzodioxol group, an oxime functionality, and an imidazole ring connected through a propylidene linker.

Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: The paper describing this compound highlights its crystal structure, particularly noting the dihedral angles formed between its benzimidazole ring system, imidazole ring, and benzene ring. []
  • Relevance: This compound shares the 1,3-benzodioxole and imidazole moieties with N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide. [] The presence of these specific structural elements suggests potential shared synthetic pathways or a common interest in exploring their combined biological effects.

1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one

  • Compound Description: This compound's crystal structure was investigated, providing details about its monoclinic space group and unit cell dimensions. []
  • Relevance: Like the target compound N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide, this molecule incorporates both a 1,3-benzodioxole group and an imidazole ring. [] The shared presence of these groups suggests a possible common origin in terms of synthetic building blocks or a shared interest in studying their combined effects.

2-[5-(1,3-Benzodioxol-5-yl)-3-ferrocenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

  • Compound Description: The structural characterization of this compound emphasizes the conformation of its pyrazoline ring and the dihedral angles formed with the benzene and thiazole rings. []
  • Relevance: This compound shares the 1,3-benzodioxole moiety with N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide. [] Although the core structures differ significantly, the shared presence of the 1,3-benzodioxole group suggests a potential commonality in terms of their chemical synthesis or a focused interest in exploring the biological activities of molecules containing this specific group.

N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

  • Compound Description: This amide chalcone was synthesized using a two-step reaction involving a Claisen–Schmidt condensation. [] The structure was confirmed using FTIR, HRMS, 1H, and 13C-NMR.
  • Relevance: This compound, like N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide, contains the 1,3-benzodioxole moiety. [] They also share a similar scaffold with an aromatic ring linked to a carboxamide group through a three-carbon chain containing a double bond. This structural similarity suggests potential commonalities in their synthetic pathways or a shared interest in investigating the biological activities associated with this particular structural motif.

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol.

  • Compound Description: These compounds represent new potent aromatase inhibitors, combining features from both second- and third-generation nonsteroid anti-aromatase agents. [] Their strong inhibitory potency is attributed to molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding.
  • Relevance: These compounds share the 1,3-benzodioxol and imidazole moieties with N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide. [] The presence of these specific structural elements suggests potential shared synthetic pathways or a common interest in exploring their combined biological effects, particularly concerning their inhibitory potential against aromatase.

N-[4-(tert-Butyl-6-aryl-5-(1,2,4-triazol-1-yl)-1,3-thiazin-2-yl] amides

  • Compound Description: These novel compounds were synthesized and tested for their antifungal activity against six different plant pathogenic fungi. [] The synthesis involved a condensation reaction, cyclization reaction, and amidation reaction.
  • Relevance: While not sharing the 1,3-benzodioxole or indole moiety, this class of compounds, like N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide, focuses on the development of novel antifungal agents. [] This shared research interest highlights the importance of exploring diverse chemical structures with potentially valuable antifungal properties.

N'-[4-(1,3-Benzodioxol-5-yloxy)benzylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide (BTA 9)

  • Compound Description: BTA 9 displayed good anticonvulsant activity in mice without exhibiting neurotoxicity. [] It was designed based on structural requirements for pharmacophores and evaluated for its ability to bind to epilepsy molecular targets like glutamate, GABA (A) delta, GABA (A) alpha-1 receptors, and the Na/H exchanger.
  • Relevance: BTA 9 shares the 1,3-benzodioxole moiety with N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide. [] This shared structural feature highlights the potential of the 1,3-benzodioxole group in designing biologically active molecules targeting diverse therapeutic areas, including epilepsy and potentially antifungal activity.

3-(6-(4-(2-(3,4-bis(4-methoxyphenyl)isoxazole-5-yl)acetamido)butyl)amino-6-oxohexyl)-2-[7-(1,3-dihydro-1,1-dimethyl-3-ethyl 2H-benz[e]indolin-2-yl-idene)-1,3,5-heptatrienyl]-1,1-dimethyl-3-(6-carboxilato-hexyl)-1H-benz[e]indolium chloride (MSA14)

  • Compound Description: MSA14 was identified as a potent and selective inhibitor of cyclooxygenase-1 (COX-1). [] In vivo studies using human ovarian cancer xenograft models demonstrated its tumor-specific signaling properties.
  • Relevance: Although lacking the 1,3-benzodioxole moiety, MSA14 is relevant to N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide due to the presence of the indole scaffold in its structure. [] This common structural element indicates a shared interest in exploring the biological potential of indole-containing compounds, which may extend beyond their known applications in COX inhibition and potentially include antifungal activities.

(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one (TROX-1)

  • Compound Description: TROX-1 is a state-dependent CaV2 channel inhibitor with potential therapeutic applications for chronic pain. [] It demonstrates potent inhibitory activity against CaV2.2 channels and exhibits a favorable therapeutic window compared to ziconotide.
  • Relevance: While not sharing the 1,3-benzodioxole moiety, TROX-1 is relevant to N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide due to the presence of the indole scaffold in its structure. [] This common structural element indicates a shared interest in exploring the biological potential of indole-containing compounds, which may extend beyond their known applications in CaV2 channel inhibition and potentially include antifungal activities.

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

  • Compound Description: Ivacaftor is an approved potentiator for the treatment of cystic fibrosis caused by the ∆F508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR). [] It improves the chloride channel function of CFTR.
  • Compound Description: This compound is an investigational corrector for cystic fibrosis, aiming to improve the cellular processing of the ∆F508-CFTR protein. []
  • Relevance: This compound exhibits a striking structural similarity to N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide due to the presence of both the 1,3-benzodioxole and indole moieties. [] This significant overlap in core structure suggests a possible shared synthetic route or a common interest in exploring the biological activities associated with these specific structural elements, particularly in the context of cystic fibrosis treatment.

N-(5-(tert-butyl)-3-(2-fluoro-5-methylpyridin-4-yl)-2-methyl-1H-indol-7-yl)methanesulfonamide (LLY-2707)

  • Compound Description: LLY-2707 is a selective and potent glucocorticoid receptor antagonist (GRA) investigated for its potential in reducing atypical antipsychotic-associated weight gain and diabetes. []
  • Relevance: Although it lacks the 1,3-benzodioxole moiety, LLY-2707 shares a structural similarity with N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide due to the presence of the indole scaffold. [] This commonality indicates a shared interest in investigating the biological activities of indole-containing compounds.

2-n-butyl-3-[(2'-(1H-tetrazol-5-yl)-biphenyl-4-yl)methyl]-1,3-diaza-spiro[4,4]non-1-en-4-one (SR 47436)

  • Compound Description: SR 47436 is a potent and selective AT1 angiotensin II receptor antagonist, demonstrating strong inhibitory effects on AII binding and AII-induced contractions in various animal models. []
  • Relevance: While SR 47436 does not possess the 1,3-benzodioxole or indole moieties found in N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide, it is noteworthy that both compounds are being investigated for their potential therapeutic applications. [] This shared research focus on discovering and characterizing novel bioactive molecules highlights the broader context within which both compounds are being studied.

Properties

Product Name

N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide

IUPAC Name

(E)-N-(1,3-benzodioxol-5-yl)-3-(1-butylindol-3-yl)-2-cyanoprop-2-enamide

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C23H21N3O3/c1-2-3-10-26-14-17(19-6-4-5-7-20(19)26)11-16(13-24)23(27)25-18-8-9-21-22(12-18)29-15-28-21/h4-9,11-12,14H,2-3,10,15H2,1H3,(H,25,27)/b16-11+

InChI Key

NSVCLESAJUYARK-LFIBNONCSA-N

SMILES

CCCCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OCO4

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OCO4

Isomeric SMILES

CCCCN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.